molecular formula C16H17N3O4S B5859755 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide

Cat. No. B5859755
M. Wt: 347.4 g/mol
InChI Key: DVZLBWSPEHSYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide, also known as PSB-603, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-603 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

Mechanism of Action

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide selectively inhibits PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This results in the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes glucose uptake and glycogen synthesis in muscle and liver cells. This compound also inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. This compound treatment also leads to a reduction in body weight and adipose tissue mass, as well as an improvement in lipid metabolism. This compound has been reported to increase the expression of genes involved in glucose and lipid metabolism, such as glucose transporter 4 (GLUT4) and peroxisome proliferator-activated receptor alpha (PPARα), in skeletal muscle and liver cells. This compound has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide is a highly selective inhibitor of PTP1B, which reduces the risk of off-target effects and toxicity. This compound has been shown to have good pharmacokinetic properties, including a long half-life and good oral bioavailability. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and the need for high concentrations to achieve maximal inhibition of PTP1B. This compound can also interact with other proteins in the cell, which may affect its specificity and efficacy.

Future Directions

For 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide research include the evaluation of its safety and efficacy in human clinical trials, the optimization of its pharmacokinetic properties, and the identification of potential biomarkers for patient selection and monitoring. This compound may also have applications in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, which are associated with insulin resistance and metabolic dysfunction.

Synthesis Methods

The synthesis of 4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide involves the reaction of 4-aminobenzamide with N-(phenylsulfonyl)-beta-alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and results in a high yield of the final product. The purity of this compound can be improved by recrystallization from suitable solvents.

Scientific Research Applications

4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound can improve insulin sensitivity and glucose uptake in peripheral tissues. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. Moreover, this compound has been investigated for its role in cancer therapy, as PTP1B is overexpressed in many types of cancer cells and contributes to their proliferation and survival.

properties

IUPAC Name

4-[3-(benzenesulfonamido)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-16(21)12-6-8-13(9-7-12)19-15(20)10-11-18-24(22,23)14-4-2-1-3-5-14/h1-9,18H,10-11H2,(H2,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZLBWSPEHSYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.